molecular formula C12H15N B13304173 2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene

2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene

Cat. No.: B13304173
M. Wt: 173.25 g/mol
InChI Key: MOKQEVNZBIAXIF-UHFFFAOYSA-N
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Description

2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene is a heterocyclic compound with a unique tricyclic structure. It is known for its stability and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a nitrogen atom integrated into a tricyclic framework, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The nitrogen atom in the tricyclic structure allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its stability and reactivity.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene involves its interaction with molecular targets through its nitrogen atom. The compound can form stable complexes with various biomolecules, influencing biological pathways and processes. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene: This compound has a similar tricyclic structure but differs in the position of the nitrogen atom.

    Julolidine: Another tricyclic compound with a nitrogen atom, used in various chemical applications.

Uniqueness

2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene is unique due to its specific tricyclic structure and the position of the nitrogen atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in research and industrial applications.

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2,3,3a,4,5,6-hexahydro-1H-benzo[de]quinoline

InChI

InChI=1S/C12H15N/c1-3-9-5-2-6-11-12(9)10(4-1)7-8-13-11/h2,5-6,10,13H,1,3-4,7-8H2

InChI Key

MOKQEVNZBIAXIF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCNC3=CC=CC(=C23)C1

Origin of Product

United States

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